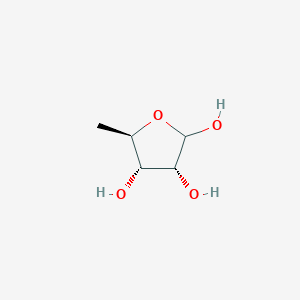

5-Deoxy-d-ribofuranose

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C5H10O4 |

|---|---|

Molekulargewicht |

134.13 g/mol |

IUPAC-Name |

(3R,4S,5R)-5-methyloxolane-2,3,4-triol |

InChI |

InChI=1S/C5H10O4/c1-2-3(6)4(7)5(8)9-2/h2-8H,1H3/t2-,3-,4-,5?/m1/s1 |

InChI-Schlüssel |

MKMRBXQLEMYZOY-SOOFDHNKSA-N |

Isomerische SMILES |

C[C@@H]1[C@H]([C@H](C(O1)O)O)O |

Kanonische SMILES |

CC1C(C(C(O1)O)O)O |

Herkunft des Produkts |

United States |

mechanism of 5-deoxy-d-ribofuranose ring opening

Title: Mechanistic Dynamics of 5-Deoxy-D-Ribofuranose Ring Opening: Kinetic Principles and Bioconjugation Applications

Executive Summary

The structural chemistry of carbohydrates is fundamentally governed by ring-chain tautomerism—the thermodynamic equilibrium between cyclic hemiacetals and their open-chain carbonyl forms[1]. While canonical hexoses (e.g., D-glucose) predominantly exist as highly stable six-membered pyranose rings, the targeted removal of the C5 hydroxyl group in 5-deoxy-D-ribose introduces a profound structural constraint. Lacking the nucleophilic C5-OH required for pyranose formation, 5-deoxy-D-ribose is obligatorily restricted to a five-membered furanose ring[1][2].

This forced furanose conformation inherently possesses higher ring strain than a pyranose equivalent, shifting the thermodynamic equilibrium to yield a significantly higher transient concentration of the reactive open-chain aldehyde. Understanding the kinetics of this ring-opening mechanism is critical for drug development professionals, particularly in the design of rapid bioconjugation systems for Positron Emission Tomography (PET) radiotracers[2][3] and the synthesis of antimetabolite therapeutics[4].

Mechanistic Elucidation of Ring-Chain Tautomerism

The ring opening of 5-deoxy-D-ribofuranose proceeds via an acid- or base-catalyzed cleavage of the C1–O4 bond[1].

-

Acid Catalysis Causality: Protonation of the ring oxygen (O4) creates a superior leaving group. The subsequent deprotonation of the anomeric hydroxyl (C1-OH) drives the collapse of the hemiacetal, breaking the C1–O4 bond to yield the open-chain aldehyde.

-

Base Catalysis Causality: Conversely, in basic environments, the anomeric hydroxyl is deprotonated first, forming an alkoxide intermediate that collapses to form the carbonyl double bond, simultaneously expelling the O4 oxygen as an alkoxide, which is subsequently protonated.

Because the open-chain aldehyde is achiral at C1, the subsequent ring closure can occur from either the α

or β -face, resulting in the characteristic anomerization (mutarotation) of the sugar[1][5].

Caption: Kinetic equilibrium of 5-deoxy-D-ribofuranose ring-chain tautomerism.

Kinetic Analysis: Self-Validating NMR Protocol

To quantify the transient kinetics of furanose ring opening, 1D Saturation-Transfer Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard[5]. The following protocol is designed as a self-validating system to ensure data integrity.

Step-by-Step Methodology:

-

Isotopic Equilibration & Standardization: Dissolve 5-deoxy-D-ribose in D₂O buffered to pH 7.4. Add 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) as an internal chemical shift and integration standard.

-

Causality: The sample must incubate for 24 hours to ensure complete thermodynamic equilibrium between the α and β anomers. Without establishing baseline equilibrium, kinetic extraction via Bloch equations is mathematically underdetermined.

-

-

T₁ Relaxation Measurement: Perform an inversion-recovery sequence to determine the longitudinal relaxation time (T₁) of the anomeric proton (C1-H) for both anomers.

-

Causality: T₁ values are strictly required to deconvolute intrinsic magnetic relaxation from the chemical exchange occurring during saturation.

-

-

Selective RF Saturation (Forward Reaction): Apply a selective continuous-wave radiofrequency (RF) pulse to saturate the α -anomer C1-H resonance. Monitor the exponential intensity decay of the β -anomer C1-H resonance over varying saturation times.

-

Causality: Because direct α→β conversion is impossible without bond cleavage, the transfer of magnetization occurs exclusively through the open-chain aldehyde intermediate. The decay rate directly yields the ring-opening rate constant ( kopen ).

-

-

Internal Validation (Reciprocal Transfer): Reverse the experiment by saturating the β -anomer and monitoring the α -anomer.

-

Validation Logic: The calculated forward and reverse rates must satisfy the microscopic reversibility condition ( Keq=kforward/kreverse ). A deviation of >5% indicates off-target RF spillover or baseline integration artifacts, immediately invalidating the run.

-

Caption: Self-validating NMR workflow for quantifying furanose ring-opening kinetics.

Applied Significance in Drug Development

The unique ring-opening dynamics of 5-deoxyribose derivatives are heavily exploited in modern radiopharmaceutical chemistry. A prime example is the use of 5-fluoro-5-deoxyribose (FDR) for the 18 F-radiolabeling of bioactive peptides (e.g., RGD peptides for αvβ3 integrin tumor imaging)[2][3].

The "Aldehydic" Advantage

Bioconjugation via oxime ligation requires a free aldehyde to react with an aminooxy-functionalized peptide. Standard sugars like 2-fluoro-2-deoxyglucose (FDG) exist almost entirely as stable 6-membered pyranose rings, rendering oxime ligation painfully slow and inefficient[2].

By utilizing 5-fluoro-5-deoxyribose, researchers leverage two synergistic structural features:

-

Obligate Furanose: The lack of a C5-OH prevents pyranose formation, locking the sugar into the strained 5-membered ring, which opens much faster[2].

-

Inductive Destabilization: The highly electronegative fluorine at C5 inductively pulls electron density away from the ring, further destabilizing the cyclic hemiacetal and driving the equilibrium toward the reactive open-chain aldehyde[2].

Table 1: Comparison of Sugar Ring Dynamics and Bioconjugation Efficiency

| Carbohydrate Derivative | Dominant Ring Form | Aldehyde Equilibrium Availability | Oxime Ligation Yield (10 min) |

| D-Glucose | Pyranose (6-membered) | Very Low | < 5% |

| 2-Fluoro-2-deoxyglucose | Pyranose (6-membered) | Extremely Low | 2 - 5% |

| D-Ribose | Pyranose / Furanose | Moderate | ~ 40% |

| 5-Fluoro-5-deoxyribose | Furanose (5-membered) ONLY | High | > 90% |

Data synthesized from comparative bioconjugation studies[2].

Caption: Application of furanose ring-opening in the synthesis of peptide-based PET radiotracers.

Beyond bioconjugation, the open-chain aldehyde of 5-deoxy-D-ribose serves as a critical electrophilic substrate in chemoenzymatic synthesis. For instance, it is utilized as a precursor by transketolase enzymes to synthesize 7-deoxy-sedoheptulose, a potent cyanobacterial antimetabolite that targets the shikimate pathway[4]. In all these applications, the fundamental driver of reactivity is the structurally enforced, rapid ring-chain tautomerism inherent to the 5-deoxyribofuranose scaffold.

References

-

Efficient bioconjugation of 5-fluoro-5-deoxy-ribose (FDR) to RGD peptides for positron emission tomography (PET) imaging of αvβ3 integrin receptor. Organic & Biomolecular Chemistry - RSC Publishing. Available at:[Link]

-

Cyanobacterial antimetabolite 7-deoxy-sedoheptulose blocks the shikimate pathway to inhibit the growth of prototrophic organisms. Nature Communications (via PMC/NIH). Available at:[Link]

-

Pyranoses and Furanoses: Ring-Chain Tautomerism In Sugars. Master Organic Chemistry. Available at:[Link]

-

Anomerization of furanose sugars: kinetics of ring-opening reactions by proton and carbon-13 saturation-transfer NMR spectroscopy. Journal of the American Chemical Society (ACS Publications). Available at:[Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Efficient bioconjugation of 5-fluoro-5-deoxy-ribose (FDR) to RGD peptides for positron emission tomography (PET) imaging of αvβ3 integrin receptor - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Efficient bioconjugation of 5-fluoro-5-deoxy-ribose (FDR) to RGD peptides for positron emission tomography (PET) imaging of α(v)β(3) integrin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyanobacterial antimetabolite 7-deoxy-sedoheptulose blocks the shikimate pathway to inhibit the growth of prototrophic organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

The Thermodynamic Landscape of 5-Deoxy-D-Ribofuranose Isomers: Mechanistic Insights and Analytical Protocols

Abstract: This technical guide provides an in-depth mechanistic analysis of the thermodynamic stability of 5-deoxy-D-ribofuranose isomers. As a critical carbohydrate scaffold in the synthesis of nucleoside analog therapeutics (e.g., capecitabine), understanding its anomeric equilibrium is essential for optimizing stereoselective glycosylation. We detail the stereoelectronic drivers of furanose isomerization, provide quantitative NMR benchmarks, and outline field-proven experimental protocols for thermodynamic profiling and stereoselective acetylation.

Structural Paradigm: The Absence of Pyranose

In aqueous environments, standard aldopentoses like D-ribose exist as a complex tautomeric mixture overwhelmingly dominated by six-membered pyranose rings (>70%), with five-membered furanose rings and open-chain aldehydes acting as minor constituents (1[1]). However, 5-deoxy-D-ribose presents a unique structural constraint: the replacement of the C5 hydroxyl group with a hydrogen atom eliminates the nucleophile required for pyranose cyclization. Consequently, its thermodynamic landscape is strictly confined to an equilibrium between the open-chain aldehyde, α-5-deoxy-D-ribofuranose, and β-5-deoxy-D-ribofuranose (2[2]).

Thermodynamic Drivers of Furanose Isomerization

The relative thermodynamic stability of the α and β furanose anomers is dictated by a competition between stereoelectronic stabilization and steric minimization:

-

The Anomeric Effect: In furanose systems, the anomeric effect provides thermodynamic stabilization to the α-anomer (where the C1 hydroxyl assumes a quasi-axial orientation). This occurs via hyperconjugative electron donation from the non-bonding orbital ( nO ) of the endocyclic oxygen into the antibonding orbital ( σ∗ ) of the exocyclic C1-O bond (3[3]).

-

Steric and Dipole Minimization: Conversely, the β-anomer is thermodynamically favored by its 1,2-trans configuration. Placing the C1 and C2 hydroxyl groups on opposite faces of the furanose ring minimizes both steric clash and unfavorable dipole-dipole repulsions inherent to the 1,2-cis geometry of the α-anomer (4[4]).

Because five-membered rings undergo rapid pseudorotation, the energy barrier between these states is low, resulting in a dynamic equilibrium that can be heavily influenced by solvent polarity and temperature.

Thermodynamic equilibrium of 5-deoxy-D-ribofuranose isomers in aqueous solution.

Quantitative Data: NMR Parameters for Anomeric Discrimination

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for quantifying the anomeric ratio and extracting thermodynamic parameters. The anomeric proton (C1-H) serves as a distinct diagnostic probe due to its highly deshielded nature.

Table 1: Predicted NMR Chemical Shifts and Coupling Constants for 5-Deoxy-D-Ribofuranose Anomers in D2O

| Isomer | 1H NMR C1-H (ppm) | 13C NMR C1 (ppm) | 3J1,2 Coupling (Hz) | Configuration |

| α-5-Deoxy-D-ribofuranose | ~5.2 | ~98 | 4.0 - 5.0 | 1,2-cis |

| β-5-Deoxy-D-ribofuranose | ~5.1 | ~97 | 1.0 - 2.0 | 1,2-trans |

Data synthesized from established carbohydrate NMR protocols (2[2], 4[4]). The significantly smaller 3J1,2 coupling constant in the β-anomer is characteristic of the ~90° dihedral angle typical of the 1,2-trans furanose configuration.

Experimental Workflows

Protocol 1: NMR-Based Thermodynamic Profiling of Anomeric Equilibrium

Causality: To accurately measure the thermodynamic equilibrium, the sample must be fully equilibrated in the solvent. Immediate analysis of dissolved crystalline sugar reflects the solid-state anomeric composition, which is kinetically trapped, rather than the true solution-state thermodynamic minimum.

-

Sample Preparation: Dissolve 5-10 mg of high-purity 5-deoxy-D-ribose in 0.6 mL of deuterium oxide (D2O) (2[2]).

-

Equilibration: Incubate the solution at 298 K for a minimum of 2 hours. This duration ensures the mutarotation process reaches thermodynamic equilibrium via the open-chain aldehyde intermediate (2[2]).

-

NMR Acquisition: Transfer the solution to a standard 5 mm NMR tube. Acquire 1D 1H and 13C spectra using a high-field spectrometer ( ≥ 400 MHz). Utilize a relaxation delay ( d1 ) of at least 5 seconds to ensure complete longitudinal relaxation for quantitative integration.

-

Spectral Integration & Calculation: Integrate the isolated C1-H signals at ~5.2 ppm ( Iα ) and ~5.1 ppm ( Iβ ). Calculate the equilibrium constant Keq=Iβ/Iα . Derive the Gibbs free energy difference using the standard thermodynamic equation ΔG∘=−RTln(Keq) .

Step-by-step NMR workflow for calculating the thermodynamic stability of anomers.

Protocol 2: Stereoselective Acetylation to 1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose

Causality: The synthesis of nucleoside analogs (e.g., capecitabine) requires an activated glycosyl donor. Standard acetylation of 5-deoxy-D-ribose yields a thermodynamic mixture of isomers. Lewis acid catalysis (e.g., FeCl3 ) is employed to facilitate the reversible cleavage of the C1-acetate, allowing the system to funnel into the thermodynamically more stable β-anomer prior to crystallization (5[5], 6[6]).

-

Activation: Suspend 5-deoxy-D-ribose in anhydrous pyridine and cool the reaction vessel to 0°C under an inert atmosphere.

-

Acylation: Add acetic anhydride (3.5 equivalents) dropwise. The controlled addition prevents exothermic degradation and ensures complete peracetylation.

-

Thermodynamic Equilibration: Introduce a catalytic amount of FeCl3 . Stir the mixture at room temperature for 12 hours. The Lewis acid promotes anomerization, driving the equilibrium toward the desired thermodynamic sink (5[5]).

-

Isolation & Purification: Quench the reaction with ice water, extract the organic layer with dichloromethane, and purify the crude 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose via silica gel chromatography. The pure β-isomer can be isolated via selective crystallization from an ethyl acetate-hexane solvent system (6[6]).

Conclusion

The thermodynamic stability of 5-deoxy-D-ribofuranose isomers is a fundamental parameter that dictates the efficiency of downstream synthetic applications. By leveraging the absence of the pyranose form and understanding the stereoelectronic balance between the anomeric effect and steric minimization, researchers can accurately profile and manipulate these isomers. The integration of rigorous NMR quantification and Lewis acid-mediated thermodynamic equilibration provides a robust, self-validating framework for modern carbohydrate chemistry and drug development.

References

-

US8603999B2 - Amphiphile prodrugs | Google Patents | 6

-

1,2,3-Triacetyl-5-deoxy-D-ribose | 62211-93-2 | ChemicalBook | 5

-

Spectroscopic Analysis of 5-Deoxy-D-ribose: Application Notes and Protocols for Researchers | Benchchem | 2

-

THE PROTON MAGNETIC RESONANCE SPECTRA AND TAUTOMERIC EQUILIBRIA OF ALDOSES IN DEUTERIUM OXIDE | Canadian Science Publishing | 4

-

Pseudorotational energy curves for 7 (upper) and 8 (bottom) computed at... | ResearchGate |3

-

NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity | CIGS | 1

Sources

The Divergent Pathways of a Deoxy Sugar: A Technical Guide to the Biosynthesis and Metabolism of 5-Deoxy-D-Ribofuranose

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive exploration of the biochemical pathways involving 5-deoxy-D-ribofuranose, a deoxy sugar at the intersection of primary and secondary metabolism. Long considered a metabolic dead-end, recent research has illuminated its significance in two distinct contexts: as a salvageable byproduct of ubiquitous radical S-adenosylmethionine (SAM) enzyme activity and as a crucial structural component of complex antibiotics. This document details the enzymatic machinery, regulatory logic, and experimental methodologies used to investigate these pathways. We will dissect a dedicated bacterial salvage pathway that recycles 5-deoxy-D-ribose into central metabolism, and delve into the intricate biosynthetic routes that construct 5-deoxy-D-ribofuranose derivatives as building blocks for medicinally important natural products like spectinomycin and apramycin. This guide is designed to be a foundational resource, providing both the theoretical framework and practical insights necessary for researchers in metabolism, enzymology, and drug development to explore this emerging area of biochemistry.

Part 1: The Universal Byproduct and Its Salvage: The 5-Deoxy-D-Ribose Metabolic Pathway

The formation of 5-deoxy-D-ribose in many organisms is not a deliberate biosynthetic endeavor but rather the consequence of the activity of radical S-adenosylmethionine (SAM) enzymes. These enzymes, found in all domains of life, catalyze a vast array of essential biochemical transformations.[1][2] In the course of their catalytic cycle, they reductively cleave SAM to generate a highly reactive 5'-deoxyadenosyl radical, leaving behind 5'-deoxyadenosine as a byproduct.[2][3] The accumulation of 5'-deoxyadenosine can be toxic and inhibitory to the very enzymes that produce it, necessitating a cellular disposal or recycling mechanism.[1][3]

In many bacteria, this is achieved through a dedicated three-enzyme salvage pathway, often encoded by a drd (deoxyribose disposal) operon, which converts the 5-deoxyribose moiety into intermediates of central metabolism.[4][5]

Enzymatic Steps of the 5-Deoxy-D-Ribose Salvage Pathway

The bacterial salvage pathway for 5-deoxy-D-ribose is a testament to metabolic efficiency, transforming a potentially harmful byproduct into valuable metabolites in three sequential steps.

-

Phosphorylation: The pathway is initiated by the ATP-dependent phosphorylation of 5-deoxy-D-ribose at the anomeric carbon (C1) by 5-Deoxyribose Kinase (DrdK) . This initial activation step is crucial for trapping the sugar within the cell and preparing it for subsequent enzymatic transformations.[4][5]

-

Isomerization: The resulting 5-deoxy-D-ribose-1-phosphate, an aldose phosphate, is then converted to its corresponding ketose phosphate, 5-deoxy-D-ribulose-1-phosphate, by 5-Deoxyribose-1-phosphate Isomerase (DrdI) .[4][5] This aldose-to-ketose isomerization is a common strategy in carbohydrate metabolism to facilitate the subsequent cleavage of a carbon-carbon bond.

-

Aldol Cleavage: The final step is the retro-aldol cleavage of 5-deoxy-D-ribulose-1-phosphate into two central metabolic intermediates: dihydroxyacetone phosphate (DHAP) and acetaldehyde. This reaction is catalyzed by 5-Deoxyribulose-1-phosphate Aldolase (DrdA) , a manganese-dependent class II aldolase.[4][5] DHAP can directly enter glycolysis, while acetaldehyde can be further metabolized.

The net result of this pathway is the conversion of a toxic byproduct into usable carbon skeletons for energy production and biosynthesis.

Quantitative Data for 5-Deoxy-D-Ribose Salvage Pathway Enzymes

While comprehensive kinetic data for all enzymes in this pathway are still emerging, initial characterization of the enzymes from Bacillus thuringiensis has provided valuable insights into their substrate specificity.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| DrdK | 5-Deoxy-D-ribose | 38 ± 4 | 2.0 ± 0.1 | 5.3 x 104 | [5] |

| 5-Methylthioribose | 110 ± 10 | 4.8 ± 0.1 | 4.4 x 104 | [5] | |

| DrdI | 5-Deoxy-D-ribose-1-phosphate | 140 ± 20 | 2.2 ± 0.1 | 1.6 x 104 | [5] |

| DrdA | 5-Deoxy-D-ribulose-1-phosphate | 210 ± 30 | 12 ± 0.4 | 5.7 x 104 | [5] |

Experimental Protocols for Characterizing the 5-Deoxy-D-Ribose Salvage Pathway

The study of this pathway relies on robust methods for expressing and purifying the enzymes and assaying their activity.

1. Heterologous Expression and Purification of DrdK, DrdI, and DrdA

-

Cloning: The genes encoding DrdK, DrdI, and DrdA can be amplified from the genomic DNA of an organism known to possess the drd operon (e.g., Bacillus thuringiensis) and cloned into a suitable E. coli expression vector, such as pET-28a(+), which provides an N-terminal hexahistidine tag for affinity purification.

-

Expression: The resulting plasmids are transformed into an E. coli expression strain like BL21(DE3). Cultures are grown in a rich medium (e.g., LB or 2xYT) at 37°C to an optimal density (OD600 of 0.6-0.8).[6] Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) (e.g., 0.5 mM) and the culture is incubated at a lower temperature (e.g., 18-25°C) overnight to enhance soluble protein expression.[6]

-

Purification: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole), and lysed by sonication or high-pressure homogenization. The lysate is clarified by centrifugation, and the supernatant containing the His-tagged protein is loaded onto a Ni-NTA affinity chromatography column. After washing with a buffer containing a low concentration of imidazole, the protein is eluted with a high concentration of imidazole (e.g., 250 mM). Further purification can be achieved by size-exclusion chromatography if necessary.

2. Enzyme Assays

-

5-Deoxyribose Kinase (DrdK) Assay: A coupled spectrophotometric assay is commonly used to monitor the production of ADP.[4][7]

-

Principle: The ADP produced by DrdK is used by pyruvate kinase to convert phosphoenolpyruvate to pyruvate. Pyruvate is then reduced to lactate by lactate dehydrogenase, which is coupled to the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is monitored.[7]

-

Reaction Mixture (1 mL): 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 2 mM ATP, 1 mM phosphoenolpyruvate, 0.2 mM NADH, 10 units of pyruvate kinase, 10 units of lactate dehydrogenase, and varying concentrations of 5-deoxy-D-ribose.

-

Procedure: The reaction is initiated by the addition of purified DrdK. The change in absorbance at 340 nm is recorded over time using a spectrophotometer.

-

-

5-Deoxyribulose-1-phosphate Aldolase (DrdA) Assay: The activity of DrdA can be measured in the forward direction by coupling the production of DHAP to the oxidation of NADH.[4]

-

Principle: The DHAP produced by DrdA is reduced to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is monitored.

-

Reaction Mixture (1 mL): 50 mM Tris-HCl (pH 7.5), 0.1 mM MnCl2, 0.2 mM NADH, 5 units of glycerol-3-phosphate dehydrogenase, and varying concentrations of 5-deoxy-D-ribulose-1-phosphate (synthesized from 5-deoxy-D-ribose-1-phosphate using DrdI).

-

Procedure: The reaction is initiated by the addition of purified DrdA. The change in absorbance at 340 nm is recorded over time.

-

-

5-Deoxyribose-1-phosphate Isomerase (DrdI) Assay: The activity of DrdI can be assayed by coupling the formation of 5-deoxy-D-ribulose-1-phosphate to the DrdA reaction described above.

Logical and Experimental Workflow Diagram

Caption: Experimental workflow for the characterization of the 5-deoxy-D-ribose salvage pathway enzymes.

Part 2: De Novo Biosynthesis of 5-Deoxy-D-Ribofuranose Derivatives in Secondary Metabolism

In contrast to its formation as a metabolic byproduct, 5-deoxy-D-ribofuranose and its derivatives are intentionally synthesized as integral components of various natural products, particularly antibiotics produced by actinomycetes.[8] In these pathways, the deoxy sugar moiety is often crucial for the biological activity of the final molecule. The biosynthesis of these complex sugars starts from common primary metabolites, typically glucose, and involves a series of enzymatic modifications on a nucleotide-activated sugar intermediate.

Case Study 1: The Biosynthesis of Actinospectose in Spectinomycin

Spectinomycin is an aminocyclitol antibiotic produced by Streptomyces spectabilis.[6] Its unique tricyclic structure contains a modified 4,6-dideoxy-glucose moiety called actinospectose.[9] The biosynthesis of actinospectose begins with the central metabolite glucose and proceeds via a dTDP-activated intermediate.

The biosynthesis of the actinospectose moiety of spectinomycin is believed to proceed through the following key enzymatic steps, starting from the common precursor dTDP-D-glucose:[10]

-

dTDP-D-glucose-4,6-dehydratase (SpcE): This enzyme catalyzes the dehydration of dTDP-D-glucose to form dTDP-4-keto-6-deoxy-D-glucose. This is a common and often rate-limiting step in the biosynthesis of 6-deoxy sugars.

-

Transaminase (SpcS1): A putative transaminase is thought to catalyze the amination of the C4 position of the sugar, a critical step in the formation of the amino-sugar component of actinospectose.

Further modifications, including a unique dioxane bridge formation catalyzed by the radical SAM enzyme SpeY, lead to the final spectinomycin structure.[10]

Case Study 2: The Formation of the Octose Core in Apramycin

Apramycin is another important aminoglycoside antibiotic that features an unusual eight-carbon bicyclic dialdose (octose) moiety.[11] The biosynthesis of this complex sugar in Streptoalloteichus tenebrarius has been a subject of intense research. Recent studies have elucidated a key step in the formation of this octose core.

The enzyme AprG has been identified as a novel transaldolase that catalyzes the transfer of a two-carbon unit from N-acetylglucosamine (GlcNAc) to a six-carbon acceptor, 6'-oxo-lividamine, to form the eight-carbon backbone of the octose.[3][12] This represents a unique [6+2] carbon-carbon bond formation strategy in sugar biosynthesis.

General Principles and Experimental Approaches for Studying Deoxy Sugar Biosynthesis

The elucidation of these complex biosynthetic pathways relies on a combination of genetic, biochemical, and analytical techniques.

-

Gene Cluster Identification and Annotation: The genes for deoxy sugar biosynthesis are typically clustered together in the genome of the producing organism. Bioinformatic analysis of these gene clusters allows for the putative assignment of enzyme functions based on sequence homology.[8]

-

Gene Inactivation and Heterologous Expression: The function of individual genes can be confirmed by gene knockout experiments in the producing strain, which often leads to the accumulation of biosynthetic intermediates.[1] Furthermore, the entire gene cluster or sub-clusters can be expressed in a heterologous host, such as E. coli or other Streptomyces species, to reconstitute the pathway and produce the desired sugar or glycosylated compound.[1][13]

-

In Vitro Reconstitution of Pathways: The ultimate proof of enzyme function comes from the in vitro reconstitution of the biosynthetic pathway using purified enzymes.[14] This allows for the unambiguous identification of the product of each enzymatic step and the determination of kinetic parameters.

Biosynthetic Pathway and Experimental Validation Workflow

Caption: A generalized workflow for the elucidation of a deoxysugar biosynthetic pathway.

Conclusion

The study of 5-deoxy-D-ribofuranose and its related biosynthetic pathways reveals a fascinating duality in its cellular roles. On one hand, it represents a metabolic challenge as a toxic byproduct of essential radical SAM enzymes, a challenge that bacteria have elegantly solved through a dedicated salvage pathway. On the other hand, its derivatives are deliberately constructed as key components of complex, bioactive secondary metabolites, highlighting the versatility of cellular metabolism. The continued investigation of these pathways, through the application of the genetic, biochemical, and analytical techniques outlined in this guide, will undoubtedly uncover new enzymatic mechanisms and provide novel opportunities for metabolic engineering and the development of new therapeutic agents.

References

- An In-depth Technical Guide to the Spectinomycin Sulfate Biosynthesis Pathway in Streptomyces spectabilis - Benchchem.

-

The biosynthetic pathways of spectinomycin. The biosynthetic enzymes of... | Download Scientific Diagram - ResearchGate. [Link]

-

Engineering deoxysugar biosynthetic pathways from antibiotic-producing microorganisms. A tool to produce novel glycosylated bioactive compounds - PubMed. [Link]

-

Biosynthetic Origin of the Octose Core and Its Mechanism of Assembly during Apramycin Biosynthesis - PMC. [Link]

-

Mechanisms and pathways from recent deoxysugar biosynthesis research - PubMed - NIH. [Link]

-

Biosynthetic Origin of the Octose Core and Its Mechanism of Assembly during Apramycin Biosynthesis - ACS Publications. [Link]

-

Investigating Mithramycin Deoxysugar Biosynthesis: Enzymatic Total Synthesis of TDP-d-Olivose - PMC. [Link]

-

Engineering biosynthetic pathways for deoxysugars: Branched-chain sugar pathways and derivatives from the antitumor tetracenomycin - University of Kentucky. [Link]

-

Complete In Vitro Reconstitution of the Apramycin Biosynthetic Pathway Demonstrates the Unusual Incorporation of a β-d-Sugar Nucleotide in the Final Glycosylation Step - PMC. [Link]

-

Biosynthetic Origin of the Octose Core and Its Mechanism of Assembly during Apramycin Biosynthesis | Journal of the American Chemical Society - ACS Publications. [Link]

-

Biosynthesis pathways for deoxysugars in antibiotic-producing actinomycetes: isolation, characterization and generation of novel glycosylated derivatives - PubMed. [Link]

-

Complete In Vitro Reconstitution of the Apramycin Biosynthetic Pathway Demonstrates the Unusual Incorporation of a β-d-Sugar Nucleotide in the Final Glycosylation Step | Journal of the American Chemical Society. [Link]

-

Engineering BioBricks for Deoxysugar Biosynthesis and Generation of New Tetracenomycins - UTUPub. [Link]

-

Manual Procedure Aldolase - Medichem Middle East. [Link]

-

Aldolase Activity Colorimetric Assay Kit (#BN00889). [Link]

-

The biosynthetic pathways of spectinomycin. The biosynthetic enzymes of... | Download Scientific Diagram - ResearchGate. [Link]

-

Heterologous production of spectinomycin in Streptomyces venezuelae by exploiting the dTDP-D-desosamine pathway - ResearchGate. [Link]

-

Isolation, Characterization, and Heterologous Expression of the Biosynthesis Gene Cluster for the Antitumor Anthracycline Steffimycin | Applied and Environmental Microbiology - ASM Journals. [Link]

-

Heterologous production of spectinomycin in Streptomyces venezuelae by exploiting the dTDP-D-desosamine pathway - PubMed. [Link]

-

Heterologous expression, purification and structural features of native Dictyostelium discoideum dye-decolorizing peroxidase bou. [Link]

-

The gene cluster for spectinomycin biosynthesis and the aminoglycoside-resistance function of spcM in Streptomyces spectabilis - PubMed. [Link]

-

The biosynthesis of spectinomycin - Journal of the Chemical Society D - RSC Publishing. [Link]

-

Salvage of the 5-deoxyribose byproduct of radical SAM enzymes - ResearchGate. [Link]

-

A bioactive molecule made by unusual salvage of radical SAM enzyme byproduct 5-deoxyadenosine blurs the boundary of primary and secondary metabolism - PMC. [Link]

-

In Vitro Reconstitution of the dTDP-l-Daunosamine Biosynthetic Pathway Provides Insights into Anthracycline Glycosylation - PubMed. [Link]

-

Systematic Enzymatic Synthesis of dTDP-Activated Sugar Nucleotides - PubMed. [Link]

-

Recent Advances in the Heterologous Expression of Biosynthetic Gene Clusters for Marine Natural Products - MDPI. [Link]

-

Protocols for Characterization of Cdk5 Kinase Activity - PMC. [Link]

-

Identification of a dTDP-rhamnose biosynthetic pathway that oscillates with the molting cycle in Caenorhabditis elegans - PMC. [Link]

-

Protocols for Characterization of Cdk5 Kinase Activity - PubMed - NIH. [Link]

-

A structural perspective on the enzymes that convert dTDP-D-glucose into dTDP-L-rhamnose - ResearchGate. [Link]

-

Towards chemical validation of Leishmania infantum ribose 5-phosphate isomerase as a drug target - CORE. [Link]

Sources

- 1. Engineering deoxysugar biosynthetic pathways from antibiotic-producing microorganisms. A tool to produce novel glycosylated bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A bioactive molecule made by unusual salvage of radical SAM enzyme byproduct 5-deoxyadenosine blurs the boundary of primary and secondary metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthetic Origin of the Octose Core and Its Mechanism of Assembly during Apramycin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Enzymatic Synthesis of TDP-deoxysugars - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Biosynthesis pathways for deoxysugars in antibiotic-producing actinomycetes: isolation, characterization and generation of novel glycosylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Complete In Vitro Reconstitution of the Apramycin Biosynthetic Pathway Demonstrates the Unusual Incorporation of a β-d-Sugar Nucleotide in the Final Glycosylation Step - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. journals.asm.org [journals.asm.org]

- 14. In Vitro Reconstitution of the dTDP-l-Daunosamine Biosynthetic Pathway Provides Insights into Anthracycline Glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metrology and Structural Dynamics of 5-Deoxy-D-Ribofuranose: A Technical Whitepaper

Introduction

5-Deoxy-D-ribofuranose is a highly specialized deoxypentose sugar characterized by the substitution of the 5-hydroxyl group with a hydrogen atom[1]. Unlike standard D-ribose, which serves as the universal backbone for RNA and energetic nucleotides (ATP), the 5-deoxy modification fundamentally alters the molecule's metabolic trajectory and chemical reactivity. In biological systems, it is frequently encountered as a downstream byproduct of radical S-adenosylmethionine (SAM) enzymes[2]. In pharmaceutical development, it acts as a critical chiral synthon for synthesizing nucleoside analogs, including chemotherapeutic intermediates[3].

This whitepaper provides a comprehensive analysis of the exact mass metrology, structural dynamics, and analytical workflows required to isolate and characterize 5-deoxy-D-ribofuranose.

Core Physicochemical & Mass Spectrometry Metrics

For researchers conducting High-Resolution Mass Spectrometry (HRMS) or stoichiometric synthesis, distinguishing between the average molecular weight and the monoisotopic exact mass is critical. The exact mass dictates the precise m/z target for identifying the molecule in complex biological matrices, whereas the molecular weight is used for bulk molar calculations.

| Property | Value | Analytical Relevance |

| Molecular Formula | C₅H₁₀O₄ | Defines the isotopic envelope and degrees of unsaturation[1]. |

| Molecular Weight | 134.13 g/mol | Utilized for bulk stoichiometric calculations in synthesis[4]. |

| Exact Mass (Monoisotopic) | 134.05790880 Da | Critical target for HRMS (Orbitrap/TOF) mass defect analysis[1]. |

| XLogP3 | -1.3 to -1.5 | Indicates extreme hydrophilicity; necessitates HILIC chromatography[4]. |

| Topological Polar Surface Area | 69.9 Ų | Influences membrane permeability models in drug design[1]. |

Analytical Workflows: Self-Validating Protocols

The accurate identification of 5-deoxy-D-ribofuranose requires orthogonal analytical techniques. The following protocols detail the causality behind each experimental parameter to ensure a self-validating system.

Protocol 1: Exact Mass Validation via HILIC-ESI-HRMS

Objective: To confirm the exact mass (134.0579 Da) of 5-deoxy-D-ribofuranose and distinguish it from isobaric interferences using High-Resolution Mass Spectrometry.

-

Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Acetonitrile:Water (80:20, v/v) containing 10 mM Ammonium Acetate.

-

Causality: Sugars lack highly basic sites for efficient protonation in positive ion mode. Using ammonium acetate facilitates the formation of stable [M-H]⁻ (m/z 133.0506) or [M+CH₃COO]⁻ adducts in negative electrospray ionization (ESI)[5]. The high organic content (80% ACN) is required for optimal retention on HILIC columns.

-

-

Chromatographic Separation: Inject 2 µL onto an amide-functionalized Hydrophilic Interaction Liquid Chromatography (HILIC) column.

-

Causality: Due to its high polarity (XLogP3 ~ -1.5)[1], 5-deoxy-D-ribofuranose will elute in the void volume of a standard C18 reverse-phase column. HILIC provides orthogonal retention based on polar partitioning, separating the sugar from hydrophobic matrix components.

-

-

ESI Source Optimization: Set the capillary voltage to 2.2 kV (negative mode) and the desolvation temperature to 300°C.

-

Causality: Sugars are highly susceptible to in-source fragmentation (e.g., neutral loss of water, -18 Da)[5]. Lowering the capillary voltage and thermal energy ensures soft ionization, preserving the intact molecular ion for accurate mass measurement.

-

-

Mass Acquisition & Validation (Self-Validating Step): Acquire data using an Orbitrap mass analyzer at a resolution of 70,000 (at m/z 200). Extract the chromatogram for m/z 133.0506.

-

Validation Check: Calculate the mass error. A mass accuracy of < 3 ppm, combined with a matching isotopic distribution pattern (M+1, M+2) for C₅H₉O₄⁻, self-validates the elemental composition and excludes isobaric contaminants.

-

HILIC-ESI-HRMS logical workflow for 5-deoxy-D-ribofuranose exact mass validation.

Protocol 2: Conformational Analysis via High-Field NMR

Objective: To verify the structural integrity of the furanose ring and determine the anomeric equilibrium state.

-

Solvent Equilibration: Dissolve 10 mg of 5-deoxy-D-ribofuranose in 0.6 mL of Deuterium Oxide (D₂O) and incubate at 25°C for 12 hours[5].

-

Causality: In aqueous solution, pentoses undergo mutarotation, dynamically shifting between α/β-furanose and linear forms. A 12-hour incubation ensures thermodynamic equilibrium is reached, preventing spectral line-broadening or shifting during the NMR acquisition. D₂O is used to exchange the hydroxyl protons with deuterium, removing them from the ¹H spectrum to simplify the diagnostic CH region.

-

-

¹H NMR Acquisition: Acquire a 1D ¹H spectrum at 600 MHz with presaturation water suppression.

-

Causality: High-field NMR is necessary to resolve the complex J-couplings of the furanose ring. The defining feature of 5-deoxy-D-ribofuranose is the C5 methyl group, which appears as a doublet at ~1.2–1.4 ppm, distinctly different from the CH₂OH group of standard D-ribose (~3.6 ppm).

-

-

2D HSQC Acquisition (Self-Validating Step): Acquire a ¹H-¹³C HSQC spectrum.

-

Validation Check: The HSQC spectrum must show a direct correlation between the C5 methyl protons (~1.3 ppm) and a highly shielded carbon signal (~18-20 ppm). Furthermore, the anomeric proton (H1, ~5.2 ppm) must correlate with an anomeric carbon (~95-105 ppm). The presence of these specific cross-peaks definitively validates the 5-deoxy furanose architecture.

-

Biochemical Significance: The Radical SAM Clearance Pathway

In biological systems, 5-deoxy-D-ribofuranose is not synthesized de novo via the standard pentose phosphate pathway. Instead, it is generated as a salvage product. Radical SAM enzymes utilize S-adenosylmethionine to generate 5'-deoxyadenosyl radicals, which abstract hydrogen atoms from substrates, resulting in the dead-end byproduct 5'-deoxyadenosine (5'-dAdo)[2].

Because 5'-dAdo is a potent inhibitor of radical SAM enzymes, it must be rapidly cleared. The enzyme adenosine nucleosidase (EC 3.2.2.7) catalyzes the hydrolysis of 5'-dAdo, cleaving the N-glycosidic bond to release adenine and 5-deoxy-D-ribofuranose[6]. The free sugar is then phosphorylated at the C1 position to form 5-deoxy-D-ribofuranose-1-phosphate (Exact Mass: 214.0242 Da)[7], allowing it to re-enter central carbon metabolism.

Metabolic clearance pathway of 5'-deoxyadenosine yielding 5-deoxy-D-ribofuranose.

Conclusion

The absence of the 5'-hydroxyl group in 5-deoxy-D-ribofuranose fundamentally shifts its analytical and biological profile compared to standard D-ribose. By leveraging its exact monoisotopic mass (134.0579 Da) and distinct NMR profile, researchers can accurately track its role as a radical SAM byproduct and utilize it as a high-value precursor in pharmaceutical synthesis. Strict adherence to HILIC-HRMS and equilibrium-stabilized NMR protocols ensures high-fidelity structural validation.

References

-

National Center for Biotechnology Information. "5-deoxy-D-ribose - PubChem CID 45489773". PubChem,[Link]

-

National Center for Biotechnology Information. "5-deoxy-alpha-D-ribofuranose - PubChem CID 49857438". PubChem,[Link]

-

BRENDA Enzyme Database. "Information on EC 3.2.2.7 - adenosine nucleosidase". BRENDA,[Link]

-

National Center for Biotechnology Information. "5-Deoxyribose-1-phosphate - PubChem CID 24906327". PubChem,[Link]

Sources

- 1. 5-deoxy-alpha-D-ribofuranose | C5H10O4 | CID 49857438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. D-ribofuranose | 15761-67-8 | Benchchem [benchchem.com]

- 4. 5-deoxy-D-ribose | C5H10O4 | CID 45489773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Information on EC 3.2.2.7 - adenosine nucleosidase - BRENDA Enzyme Database [brenda-enzymes.info]

- 7. 5-Deoxyribose-1-phosphate | C5H11O7P | CID 24906327 - PubChem [pubchem.ncbi.nlm.nih.gov]

crystal structure analysis of 5-deoxy-d-ribofuranose derivatives

An In-Depth Technical Guide to the Crystal Structure Analysis of 5-Deoxy-D-Ribofuranose Derivatives

Foreword: The Structural Imperative in Modern Drug Discovery

In the landscape of modern drug development, particularly in oncology and virology, the precise three-dimensional architecture of a molecule is not merely an academic curiosity; it is the blueprint for its biological function. 5-Deoxy-D-ribofuranose derivatives represent a class of molecules of profound interest, serving as crucial intermediates in the synthesis of potent chemotherapeutic agents like Capecitabine and Doxifluridine.[1] Their efficacy is intrinsically linked to their shape, conformation, and the subtle interplay of their stereoelectronic properties. Understanding this architecture at the atomic level is paramount for rational drug design, lead optimization, and intellectual property protection.

This guide provides researchers, crystallographers, and medicinal chemists with a comprehensive, field-proven walkthrough of the single-crystal X-ray diffraction workflow as applied to 5-deoxy-D-ribofuranose derivatives. We will move beyond a simple recitation of steps to explore the causality behind experimental choices, the inherent challenges posed by carbohydrate crystallography, and the rigorous validation required to ensure the unimpeachable integrity of the final structural model.

Part I: The Foundation – From Chemical Synthesis to a Single, Perfect Crystal

The journey to a crystal structure begins long before the X-ray beamline. The quality of the final structural model is fundamentally limited by the quality of the crystal, which in turn depends on the purity and homogeneity of the synthesized compound.

The Synthetic Starting Point

The synthesis of 5-deoxy-D-ribofuranose derivatives, often starting from commercially available D-ribose or inosine, is a well-trodden path in organic chemistry.[2][3][4] A common strategy involves the selective deoxygenation of the C5 hydroxyl group.[4] This typically includes protecting the C2 and C3 hydroxyls, activating the C5 primary hydroxyl into a good leaving group (like a tosylate or mesylate), and subsequent reductive displacement with a hydride reagent.[4] The final intermediate is often an acetylated form, such as 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose, which is amenable to both further synthetic steps and crystallization.[1][2]

The Crystallization Conundrum: Taming Molecular Flexibility

Carbohydrates are notoriously challenging to crystallize.[5] Their inherent conformational flexibility, particularly in the furanose ring, and the presence of multiple hydroxyl groups lead to a high propensity for forming oils, amorphous solids, or microcrystalline powders. The furanose form itself may exist in equilibrium with more stable pyranose rings in solution, further complicating the isolation of a single, well-ordered crystalline state.[6]

Success in crystallization hinges on meticulously screening a wide parameter space to find a narrow thermodynamic window where nucleation and ordered crystal growth can occur.

Experimental Protocol: Vapor Diffusion Crystallization

The vapor diffusion method, in either a sitting or hanging drop format, is a robust and widely used technique for screening crystallization conditions. The principle relies on the slow evaporation of water from a droplet containing the sample and a precipitant solution, gradually increasing the concentration of both to induce supersaturation and crystallization.

Step-by-Step Methodology:

-

Preparation of Stock Solutions:

-

Dissolve the purified 5-deoxy-D-ribofuranose derivative in a suitable solvent (e.g., ethanol, acetone, ethyl acetate) to a concentration of 10-50 mg/mL. The choice of solvent is critical and should be based on the solubility of the specific derivative.

-

Prepare a range of reservoir solutions containing different precipitants (e.g., polyethylene glycols of various molecular weights, salts like ammonium sulfate, or organic solvents like isopropanol) buffered at different pH values.

-

-

Setting Up the Crystallization Plate:

-

Pipette 500 µL of the reservoir solution into the well of a 24-well crystallization plate.

-

On a siliconized glass coverslip (for hanging drop) or the post (for sitting drop), mix 1-2 µL of the sample stock solution with 1-2 µL of the reservoir solution.

-

Invert the coverslip and seal the well with vacuum grease for the hanging drop method. For the sitting drop method, seal the plate with clear tape.

-

-

Incubation and Observation:

-

Store the plate in a vibration-free environment at a constant temperature (e.g., 4°C or 20°C).

-

Monitor the drops periodically over days to weeks using a stereomicroscope, looking for the appearance of clear, sharp-edged crystals.

-

-

Troubleshooting:

-

Amorphous Precipitate: The precipitant concentration is too high or the kinetics are too fast. Try reducing the starting concentrations.

-

Clear Drops (No Change): The solution is not reaching supersaturation. Try increasing the sample or precipitant concentration.

-

Microcrystals: Nucleation is too rapid. Consider using additives, a lower temperature, or seeding with a pre-existing crystal.

-

Part II: The Experiment – Illuminating the Lattice with X-rays

Once a suitable single crystal is obtained, the next stage involves probing its internal structure using X-ray diffraction. The choice of the X-ray source is a critical determinant of data quality.

The Power of Synchrotron Radiation

While laboratory X-ray sources are adequate for well-diffracting, robust crystals, carbohydrate crystallography often benefits immensely from the use of synchrotron radiation.[7] Synchrotrons produce highly collimated, intensely brilliant X-ray beams that offer several key advantages:[8][9]

-

Higher Flux: The intense beam allows for the use of much smaller crystals (microns in size) and shorter exposure times, which minimizes radiation damage.

-

Tunable Wavelength: The ability to select the X-ray wavelength is crucial for advanced phasing techniques like Multi-wavelength Anomalous Dispersion (MAD), although this is more common in macromolecular crystallography.

-

High Resolution: The brilliance of the source allows data to be collected to a higher resolution (smaller d-spacing), providing a more detailed view of the molecular structure.

Experimental Protocol: Single-Crystal X-ray Data Collection

-

Crystal Mounting:

-

Under a microscope, carefully select a single crystal with sharp edges and no visible defects.

-

Using a nylon loop of appropriate size, scoop the crystal out of the drop.

-

Quickly pass the loop through a cryoprotectant solution (often the reservoir solution supplemented with glycerol or ethylene glycol) to prevent ice formation during cooling.

-

Immediately plunge the loop into liquid nitrogen to flash-cool the crystal, preserving its integrity in a vitrified state.

-

-

Diffractometer Setup:

-

Mount the frozen crystal on the goniometer head of the diffractometer within the cold nitrogen stream.

-

Center the crystal in the X-ray beam using a high-resolution camera system.

-

-

Data Collection Strategy:

-

Collect a series of diffraction images (frames) as the crystal is rotated in the X-ray beam.

-

Key parameters to optimize include detector distance (to balance resolution and spot separation), exposure time per frame (to maximize signal-to-noise without overloading the detector), and rotation angle per frame (typically 0.5-1.0 degrees).

-

The goal is to collect a dataset that is both complete (>95%) and has sufficient redundancy (multiple measurements of the same reflection) to ensure accurate intensity measurements.

-

Part III: The Analysis – From Diffraction Data to a 3D Model

The raw diffraction images are a reciprocal space representation of the crystal lattice. The subsequent computational steps translate this pattern into a real-space atomic model.

Structure Solution and Refinement

-

Data Processing: The first step involves processing the raw images to determine the unit cell dimensions and space group (indexing), measure the intensity of each diffraction spot (integration), and apply corrections for experimental factors (scaling).

-

Solving the Phase Problem: The diffraction experiment measures the intensities of the X-ray waves, but not their phases. For small molecules like 5-deoxy-D-ribofuranose derivatives, this "phase problem" is typically solved using direct methods. Programs like SHELXS use statistical relationships between the most intense reflections to generate initial phase estimates, leading to a preliminary electron density map.[1]

-

Model Building and Refinement: An initial atomic model is built into the electron density map. This model is then iteratively improved through a process called least-squares refinement using programs like SHELXL.[1] This process adjusts the atomic coordinates, displacement parameters (describing thermal motion), and occupancies to minimize the difference between the observed diffraction data and the data calculated from the model. The quality of the fit is monitored using the R-factor (R1) and R-free values, with lower values indicating a better fit.

A Deeper Look: Conformational Analysis of the Furanose Ring

The five-membered furanose ring is not planar and adopts a puckered conformation to relieve torsional strain.[10] Its conformation is best described by a dynamic process called pseudorotation, where the pucker moves around the ring through low-energy intermediates. The two principal conformations are the Envelope (E) , where one atom is out of the plane of the other four, and the Twist (T) , where two adjacent atoms are displaced on opposite sides of a plane defined by the other three.

The precise conformation is quantified using the Cremer-Pople puckering parameters: the amplitude of pucker (q) and a phase angle (P) that describes which atoms are puckered and in which conformation (E or T). For example, the crystal structure of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose revealed that the furanose ring adopts a C2-exo, C3-endo twist configuration.[1][2] This specific pucker influences the orientation of the substituents and is critical for molecular recognition and biological activity.

Part IV: The Validation – A Self-Validating System for Trustworthiness

A solved crystal structure is a scientific model, and like any model, it must be rigorously validated. This is especially true for carbohydrates, where a high frequency of errors has been noted in public repositories like the Protein Data Bank (PDB).[11][12][13] Validation ensures the model is chemically sensible and accurately reflects the experimental data.

Essential Validation Checks

-

Stereochemistry and Nomenclature: The absolute configuration of all chiral centers must be confirmed. Software tools can verify that the assigned monosaccharide name matches the observed stereochemistry.

-

Ring Conformation: The furanose ring pucker should be analyzed. High-energy conformations (e.g., planar rings) are chemically implausible unless strongly supported by ultra-high-resolution data.

-

Geometric Parameters: Bond lengths, angles, and torsion angles should be compared against standard values from high-quality structures, for instance, by using the Cambridge Structural Database (CSD).[14][15][16]

-

Fit to Electron Density: The final model must be visually inspected to ensure all atoms are well-supported by the experimental electron density map.

Specialized Tools for Carbohydrate Validation

Given the unique challenges of carbohydrate structures, specialized software is indispensable. Privateer is a leading tool designed to perform comprehensive validation of carbohydrate structures, checking for errors in nomenclature, stereochemistry, and ring conformation.[5][17][18][19] Using such tools is no longer optional but a mandatory step in producing a trustworthy, publication-quality crystal structure.

Data Presentation: A Summary of Crystallographic Information

The final results of a crystal structure analysis are typically summarized in a standardized table. The following table presents representative data for 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose, based on published work.[1]

| Parameter | Value |

| Chemical Formula | C₁₁H₁₆O₇ |

| Formula Weight | 260.24 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.592 (2) |

| b (Å) | 8.505 (2) |

| c (Å) | 20.445 (2) |

| Volume (ų) | 1320.1 (5) |

| Z | 4 |

| Temperature (K) | 298 |

| Wavelength (Å) | 0.71073 (Mo Kα) |

| Density (calc), g/cm³ | 1.309 |

| Reflections Collected | 5470 |

| Independent Reflections | 1368 |

| R_int | 0.036 |

| Final R1 [I > 2σ(I)] | 0.041 |

| wR2 (all data) | 0.133 |

Conclusion: From Structure to Insight

The crystal structure analysis of a 5-deoxy-D-ribofuranose derivative is a multi-stage process that demands precision in synthesis, patience in crystallization, and rigor in data analysis and validation. The resulting atomic-resolution model is the ultimate arbiter of molecular conformation, providing invaluable insights for structure-based drug design. By understanding the precise three-dimensional requirements for biological activity, scientists can design next-generation therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles. This guide has outlined a robust framework for achieving that goal, grounding experimental protocols in chemical logic to ensure the generation of accurate and trustworthy structural data.

References

-

Lütteke, T., & von der Lieth, C. W. (2004). pdb-care (PDB CArbohydrate REsult check). Bioinformatics, 20(15), 2479-2480. [Link]

-

Marchal, H. (2023). Exploring the Complexities of Carbohydrates through Structural Glycobiology. Journal of Glycobiology, 12(3). [Link]

-

Jeffrey, G. A., & Saenger, W. (1991). Crystallographic studies of carbohydrates. In Advances in Carbohydrate Chemistry and Biochemistry (Vol. 49, pp. 345-395). Academic Press. [Link]

-

Rinkel, L. J., & Altona, C. (1987). Conformational analysis of the deoxyribofuranose ring in DNA by means of sums of proton-proton coupling constants: a graphical method. Journal of Biomolecular Structure & Dynamics, 4(4), 621-649. [Link]

-

Agirre, J. (2014). Validation of carbohydrate structures: not just nomenclature. Acta Crystallographica Section A: Foundations and Advances, 70(a1), C1363. [Link]

-

Lesarri, A., et al. (2016). Furanosic forms of sugars: conformational equilibrium of methyl β-d-ribofuranoside. Chemical Communications, 52(35), 6039-6042. [Link]

-

Nilo, A., & Rauter, A. P. (2012). Conformational Analysis of Furanoside-Containing Mono- and Oligosaccharides. Chemical Reviews, 112(11), 5868-5912. [Link]

-

Agirre, J., et al. (2018). Leveraging glycomics data in glycoprotein 3D structure validation with Privateer. Acta Crystallographica Section D: Structural Biology, 74(6), 549-559. [Link]

-

Pérez, S., & Imberty, A. (2017). Glycoscience@Synchrotron: Synchrotron radiation applied to structural glycoscience. Current Opinion in Structural Biology, 44, 134-142. [Link]

-

Dialpuri, J. S., et al. (2024). Online carbohydrate 3D structure validation with the Privateer web app. Acta Crystallographica Section F, Structural Biology Communications, 80(2), 31-36. [Link]

-

Wiórkiewicz-Kuczera, J., & Rabczenko, A. (1986). Conformational analysis of the deoxyribofuranose ring: a theoretical study. Journal of the Chemical Society, Perkin Transactions 2, (3), 437-442. [Link]

-

Agirre, J., et al. (2017). Strategies for carbohydrate model building, refinement and validation. Acta Crystallographica Section D: Structural Biology, 73(2), 107-118. [Link]

-

Toukach, P., & Egorova, K. (2020). Three-Dimensional Structures of Carbohydrates and Where to Find Them. Molecules, 25(20), 4793. [Link]

-

Dialpuri, J. S., et al. (2024). Online carbohydrate 3D structure validation with the Privateer web app. IUCr Journals. [Link]

-

Correia, M. A., et al. (2013). Probing the Complex Architecture of Multimodular Carbohydrate-Active Enzymes Using a Combination of Small Angle X-Ray Scattering and X-Ray Crystallography. Methods in enzymology, 533, 169-195. [Link]

-

Emila, M., et al. (2013). Carbohydrates in the gas phase: conformational preference of D-ribose and 2-deoxy-D-ribose. Physical Chemistry Chemical Physics, 15(41), 18093-18102. [Link]

-

Dialpuri, J. S., et al. (2024). Online carbohydrate 3D structure validation with the Privateer web app. ResearchGate. [Link]

-

Praliev, K. D., & Malyshev, S. V. (2002). Crystallography of carbohydrates. IEEE Conference Publication. [Link]

-

Barty, A., et al. (2014). Serial crystallography on in vivo grown microcrystals using synchrotron radiation. IUCrJ, 1(Pt 2), 80-91. [Link]

-

Císarová, I., et al. (2012). Investigation of Carbohydrates and Their Derivatives as Crystallization Modifiers. In Crystallization - Science and Technology. InTech. [Link]

-

Agirre, J. (2024). Online carbohydrate 3D structure validation. YouTube. [Link]

-

Wang, L. F., et al. (2010). 1,2,3-Tri-O-acetyl-5-deoxy-d-ribofuranose. Acta Crystallographica Section E: Structure Reports Online, 66(11), o3107. [Link]

-

Bagdonas, H., et al. (2024). Monitoring carbohydrate 3D structure quality with the Privateer database. Beilstein Journal of Organic Chemistry, 20, 498-508. [Link]

-

Sairam, P., et al. (2003). Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose. ResearchGate. [Link]

-

Hylton, R. K., et al. (2022). Crystallization Behavior and Crystallographic Properties of dl-Arabinose and dl-Xylose Diastereomer Sugars. Crystal Growth & Design, 22(2), 1145-1155. [Link]

-

Arafune, H., et al. (2025). Direct Analysis of Solid-Phase Carbohydrate Polymers by Infrared Multiphoton Dissociation Reaction Combined with Synchrotron Radiation Infrared Microscopy and Electrospray Ionization Mass Spectrometry. International Journal of Molecular Sciences, 26(17), 7890. [Link]

-

National Center for Biotechnology Information (n.d.). beta-D-Ribofuranose, 5-deoxy-, 1,2,3-triacetate. PubChem Compound Database. [Link]

-

Císarová, I., et al. (2012). Structures of furanoses used as potential co-crystal/crystallization formers. [Image]. ResearchGate. [Link]

-

Hylton, R. K., et al. (2022). Crystallization Behavior and Crystallographic Properties of dl-Arabinose and dl-Xylose Diastereomer Sugars. Crystal Growth & Design, 22(2), 1145-1155. [Link]

- Google Patents. (2011). Synthesis method of 1,2,3-O-triacetyl-5-deoxy-D-ribofuranose.

-

Park, S. J., et al. (2019). CHARMM-GUI Glycan Modeler for modeling and simulation of carbohydrates and glycoconjugates. Glycobiology, 29(7), 523-533. [Link]

-

Minor, W., et al. (2021). Synchrotron radiation as a tool for macromolecular X-Ray Crystallography. Comprehensive Biophysics, 1, 30-51. [Link]

-

Garman, E. F. (2014). Synchrotron radiation macromolecular crystallography: science and spin-offs. Journal of synchrotron radiation, 21(Pt 5), 931-953. [Link]

-

Euzen, R., et al. (2005). 1,2,3-Tri-O-acetyl-5-deoxy-5-methylthio-β-d-ribofuranose. ResearchGate. [Link]

-

National Center for Biotechnology Information (n.d.). 5-deoxy-alpha-D-ribofuranose. PubChem Compound Database. [Link]

-

Al-Masoudi, N. A., et al. (2026). Methyl 2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranoside: isolation, crystal structure and conformation. ePrints Soton - University of Southampton. [Link]

-

Washington University in St. Louis. (n.d.). CCDC – Cambridge Structural Database. Bernard Becker Medical Library. [Link]

-

Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

Sources

- 1. 1,2,3-Tri-O-acetyl-5-deoxy-d-ribofuranose - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN102432642B - Synthesis method of 1,2,3-O-triacetyl-5-deoxy-D-ribofuranose - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Leveraging glycomics data in glycoprotein 3D structure validation with Privateer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystallization Behavior and Crystallographic Properties of dl-Arabinose and dl-Xylose Diastereomer Sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glycoscience@Synchrotron: Synchrotron radiation applied to structural glycoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 8. users.man.poznan.pl [users.man.poznan.pl]

- 9. Synchrotron radiation macromolecular crystallography: science and spin-offs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Analysis and validation of carbohydrate three-dimensional structures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. journals.iucr.org [journals.iucr.org]

- 14. Crystallographic studies of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. CCDC – Cambridge Structural Database – Becker Medical Library [becker.wustl.edu]

- 16. researchgate.net [researchgate.net]

- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 18. journals.iucr.org [journals.iucr.org]

- 19. researchgate.net [researchgate.net]

Application Note & Protocol: A Practical, Multi-Gram Scale Synthesis of 5-Deoxy-D-Ribofuranose and its Acetylated Derivative from D-Ribose

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the chemical synthesis of 5-deoxy-D-ribofuranose, a critical carbohydrate building block for various biologically active nucleosides.[1][2] The protocol detailed herein starts from the readily available and inexpensive D-ribose and proceeds through a robust, five-step reaction sequence: ketalization, sulfonylation, reductive deoxygenation, hydrolysis, and an optional final acetylation.[3][4] This synthetic route is designed to be practical, high-yielding, cost-effective, and scalable for multi-gram preparations, making it highly suitable for research and drug development settings.[2][3] Particular emphasis is placed on the rationale behind key experimental choices and the mechanistic principles governing the transformations. The final acetylated product, 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose, is a crucial intermediate in the synthesis of important therapeutic agents, including the antitumor drug capecitabine.[1][2]

Introduction: The Significance of 5-Deoxy-D-Ribose

5-Deoxy-D-ribose is a modified pentose sugar that forms the core scaffold of several important nucleosides with significant biological functions.[2] Unlike natural ribonucleosides, analogues derived from 5-deoxy-D-ribose lack the 5'-hydroxyl group. This structural modification prevents them from being phosphorylated in vivo, a critical step in nucleic acid metabolism. This inability to be phosphorylated can lead to unique biological activities and often results in reduced toxicity compared to parent nucleosides.[3]

The most prominent application of this deoxy sugar is in the synthesis of fluoropyrimidine carbamates like capecitabine, an orally administered prodrug that is selectively converted to the cytotoxic agent 5-fluorouracil in tumor tissues.[2] The reliable and scalable synthesis of 5-deoxy-D-ribose derivatives is, therefore, a cornerstone for the development and manufacturing of such life-saving therapeutics.[5] This guide details a field-proven synthetic pathway from D-ribose.

Overall Synthesis Strategy & Workflow

The conversion of D-ribose to 5-deoxy-D-ribofuranose requires the selective removal of the primary hydroxyl group at the C5 position. A direct deoxygenation is not feasible; therefore, a multi-step strategy involving protection, activation, and reduction is employed. The overall process can be summarized in the following key stages[1][3]:

-

Protection: The vicinal C2 and C3 hydroxyl groups of a D-ribose derivative are protected as an isopropylidene acetal (ketal). This prevents their participation in subsequent reactions and directs reactivity towards the primary C5 hydroxyl group.

-

Activation: The C5 primary hydroxyl group is converted into a good leaving group. This is typically achieved by sulfonylation (e.g., tosylation or mesylation), transforming the hydroxyl into a sulfonate ester.

-

Reductive Deoxygenation: The activated C5 sulfonyloxy group is displaced by a hydride ion from a reducing agent, such as sodium borohydride, effectively replacing it with a hydrogen atom. This is the key deoxygenation step.

-

Deprotection (Hydrolysis): The isopropylidene and methyl glycoside protecting groups are removed by acid-catalyzed hydrolysis to yield the free 5-deoxy-D-ribofuranose.

-

Acetylation (Optional): For stability and subsequent coupling reactions (e.g., Vorbrüggen glycosylation), the hydroxyl groups of the final product are often acetylated using acetic anhydride.

The entire workflow is visualized in the diagram below.

Sources

Protocol for the Glycosylation of 5-Deoxy-D-Ribofuranose: A Guide for Researchers and Drug Development Professionals

Introduction: The Significance of 5'-Deoxyribonucleosides and their Analogs

In the landscape of medicinal chemistry and drug development, 5'-deoxyribonucleosides and their analogs represent a critical class of molecules. The absence of the 5'-hydroxyl group imparts unique biological properties, most notably resistance to phosphorylation by cellular kinases. This structural modification can lead to altered metabolic fates, reduced toxicity, and novel mechanisms of action compared to their naturally occurring counterparts.[1] The strategic incorporation of a 5-deoxy-D-ribofuranose moiety is a key step in the synthesis of various anticancer and antiviral therapies, with the antitumor drug capecitabine being a prominent example.[1]

This comprehensive application note provides a detailed guide for researchers, scientists, and drug development professionals on the protocol for 5-deoxy-D-ribofuranose glycosylation. It covers the synthesis of the essential glycosyl donor precursor, 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose, from D-ribose, and delves into the intricacies of its subsequent glycosylation, with a primary focus on the widely utilized Vorbrüggen glycosylation for nucleoside synthesis. This guide emphasizes the causality behind experimental choices, strategies for stereochemical control, and troubleshooting common challenges to ensure reproducible and efficient synthesis of these valuable compounds.

Part 1: Synthesis of the Key Intermediate: 1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose

The journey to 5-deoxy-D-ribofuranose glycosylation begins with the reliable and scalable synthesis of a suitable glycosyl donor. The most common and versatile precursor is 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose. The synthesis from readily available D-ribose is a well-established, multi-step process involving protection, activation, deoxygenation, and deprotection/acetylation.[1][2][3]

Caption: Overall workflow for the synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose.

Protocol 1.1: Ketalization - Synthesis of Methyl 2,3-O-isopropylidene-β-D-ribofuranoside

This initial step serves to protect the C2 and C3 hydroxyl groups as an acetonide, which prevents their participation in subsequent reactions and helps to lock the furanose ring in a specific conformation. The use of acetone and methanol in the presence of an acid catalyst facilitates both the formation of the isopropylidene group and the methyl glycoside at the anomeric center.

Materials:

-

D-Ribose

-

Acetone

-

Methanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend D-ribose and SnCl₂·2H₂O (1 equivalent) in a mixture of acetone and methanol.[3]

-

Add a catalytic amount of concentrated H₂SO₄.

-

Heat the mixture at 40–45 °C for approximately 20 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, filter the mixture and neutralize the filtrate to a pH of 6–7 with a saturated NaHCO₃ solution.

-

Filter the resulting solution through a pad of Celite® and evaporate the organic solvents under reduced pressure.

-

Extract the remaining aqueous solution with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude product, which can often be used in the next step without further purification.

Protocol 1.2: Tosylation - Synthesis of Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside

The primary hydroxyl group at the C5 position is selectively activated by conversion to a tosylate, a good leaving group. This is a crucial step to prepare the molecule for the subsequent deoxygenation.

Materials:

-

Methyl 2,3-O-isopropylidene-β-D-ribofuranoside

-

Dichloromethane (DCM)

-

Triethylamine (Et₃N)

-

p-Toluenesulfonyl chloride (TsCl)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the crude methyl 2,3-O-isopropylidene-β-D-ribofuranoside in DCM.

-

Add triethylamine (Et₃N) to the solution.

-

Cool the mixture in an ice bath and add tosyl chloride (TsCl) portion-wise.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is often used directly in the next step.[1][2]

Protocol 1.3: Reduction - Synthesis of Methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside

This is the key deoxygenation step where the tosyl group at the C5 position is displaced by a hydride, effectively removing the hydroxyl group. Sodium borohydride in a polar aprotic solvent like DMSO is a common and effective reagent for this transformation.

Materials:

-

Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside

-

Dimethyl sulfoxide (DMSO)

-

Sodium borohydride (NaBH₄)

-

5% aqueous Acetic Acid

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the tosylated intermediate in DMSO.

-

Add sodium borohydride (NaBH₄) to the solution.

-

Heat the reaction mixture to 80–85 °C for approximately 3 hours.[3]

-

Cool the reaction to room temperature and pour it into ice water or a 5% aqueous acetic acid solution.[3]

-

Extract the product with ethyl acetate.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude deoxygenated product.[2]

Protocol 1.4: Hydrolysis and Acetylation

The final steps involve the removal of the isopropylidene and methyl glycoside protecting groups, followed by peracetylation of the free hydroxyl groups to yield the stable, crystalline 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose, which is the desired glycosyl donor.

Materials:

-

Methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside

-

Dilute sulfuric acid (e.g., 0.04N H₂SO₄)

-

Barium carbonate (BaCO₃) or Sodium bicarbonate (NaHCO₃)

-

Pyridine

-

Acetic anhydride (Ac₂O)

-

Dilute hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

An organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Hydrolysis: To the crude methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside, add a dilute solution of sulfuric acid. Heat the mixture to 80–85 °C until hydrolysis is complete (monitored by TLC). Cool the reaction mixture and neutralize it with a base such as barium carbonate. Filter the mixture and concentrate the filtrate under reduced pressure to obtain 5-deoxy-D-ribofuranose as a syrup.[1][2]

-

Acetylation: Dissolve the crude 5-deoxy-D-ribofuranose in pyridine. Cool the solution to 0 °C and add acetic anhydride. Allow the reaction to warm to room temperature and stir until completion.[1][2]

-

Pour the reaction mixture into ice water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by chromatography or recrystallization.[4]

Part 2: Glycosylation of 5-Deoxy-D-Ribofuranose Derivatives

With the acetylated 5-deoxy-D-ribofuranose donor in hand, the next critical phase is the glycosylation reaction. The choice of method depends on the nature of the acceptor (the molecule to which the sugar is being attached) and the desired stereochemical outcome.

The Challenge of Stereocontrol in 2-Deoxy Glycosylation

A significant challenge in the glycosylation of 2-deoxy sugars, including 5-deoxy-D-ribofuranose, is the control of anomeric stereochemistry. In many glycosylation reactions, a participating group at the C2 position (such as an acetate or benzoate) directs the incoming nucleophile to the opposite face of the ring, leading to the formation of a 1,2-trans glycosidic bond. The absence of such a group at C2 in 2-deoxy sugars means that this powerful tool for stereocontrol is not available.[5] This often leads to the formation of a mixture of α and β anomers.

Caption: Comparison of glycosylation with and without a C2-participating group.

Vorbrüggen Glycosylation for Nucleoside Synthesis

The Vorbrüggen glycosylation is a widely used method for the synthesis of nucleosides, involving the reaction of a silylated nucleobase with a peracylated sugar in the presence of a Lewis acid.[6]

-